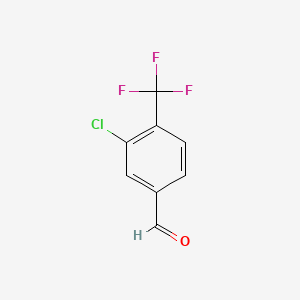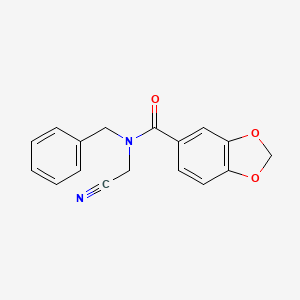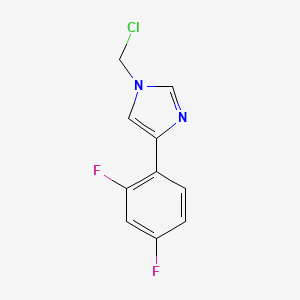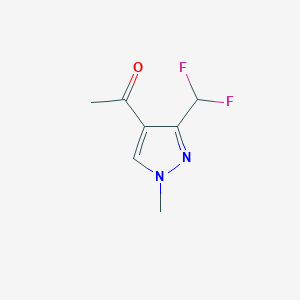![molecular formula C25H24N2O5 B2469347 [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate CAS No. 878086-67-0](/img/structure/B2469347.png)
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic effects in cancer treatment, particularly in hematological malignancies.
Wirkmechanismus
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate targets RNA polymerase I transcription by binding to the DNA template and inhibiting the activity of RNA polymerase I. This leads to the disruption of ribosome biogenesis and the accumulation of DNA damage, ultimately resulting in cell death. This compound has been shown to have a high affinity for G-quadruplex DNA structures, which are commonly found in the promoter regions of ribosomal DNA genes.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapy agents. This compound has been shown to have a high affinity for G-quadruplex DNA structures, which are commonly found in the promoter regions of ribosomal DNA genes. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate has several advantages for lab experiments, including its high selectivity for cancer cells with high levels of RNA polymerase I transcription, its ability to induce DNA damage and cell death in cancer cells, and its ability to enhance the sensitivity of cancer cells to other chemotherapy agents. However, this compound also has several limitations, including its potential toxicity to normal cells, its limited efficacy in solid tumors, and its potential for drug resistance.
Zukünftige Richtungen
There are several future directions for research on [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate, including the development of more potent and selective analogs, the identification of biomarkers for patient selection, the exploration of combination therapies with other chemotherapy agents, and the investigation of this compound in other cancer types. This compound may also have potential therapeutic applications in other diseases, such as viral infections and genetic disorders. Further research is needed to fully understand the potential of this compound in cancer treatment and other diseases.
Synthesemethoden
The synthesis of [1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate involves a series of chemical reactions, including the coupling of 4-(2-oxo-2-phenylacetyl)benzoic acid with N-methylmorpholine, followed by the addition of 1-cyanocyclohexylamine and isobutyl chloroformate. The resulting intermediate is then treated with lithium diisopropylamide and methyl chloroformate to obtain this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate has been extensively studied for its potential therapeutic effects in cancer treatment. In particular, this compound has been shown to selectively target cancer cells with high levels of RNA polymerase I transcription, which is commonly observed in hematological malignancies. This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapy agents.
Eigenschaften
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17(23(30)27-25(16-26)14-6-3-7-15-25)32-24(31)20-12-10-19(11-13-20)22(29)21(28)18-8-4-2-5-9-18/h2,4-5,8-13,17H,3,6-7,14-15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLLSUZMIQHRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)




![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)




![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)
![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)
